

Application Notes: KAN0438757 Treatment of Patient-Derived Organoids

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Compound of Interest

Compound Name: KAN0438757

Cat. No.: B15586251

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Introduction

KAN0438757 is a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase-3 (PFKFB3).[1][2][3] PFKFB3 is a critical regulator of glycolysis, a metabolic pathway frequently upregulated in cancer cells to support rapid proliferation and survival.[4][5] By inhibiting PFKFB3, **KAN0438757** disrupts cancer cell metabolism, leading to reduced cell viability, proliferation, migration, and invasion.[1][2][3] Furthermore, **KAN0438757** has been shown to impair DNA damage repair mechanisms, specifically homologous recombination, rendering cancer cells more susceptible to DNA-damaging agents like radiation.[6] Recent studies have demonstrated the efficacy of **KAN0438757** in patient-derived organoid (PDO) models, particularly from colorectal cancer, where it selectively induces cytotoxicity in tumor organoids while sparing normal tissue-derived organoids.[1][2][3][7] This selective activity, combined with its favorable in vivo toxicity profile, positions **KAN0438757** as a promising therapeutic candidate for further investigation in oncology.[1][2][3]

Mechanism of Action

KAN0438757 functions primarily by inhibiting the kinase activity of PFKFB3. This enzyme is responsible for the synthesis of fructose-2,6-bisphosphate (F-2,6-P2), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis.[4] By

reducing the levels of F-2,6-P2, **KAN0438757** effectively dampens the glycolytic flux in cancer cells. This metabolic reprogramming has several downstream consequences, including:

- Reduced ATP production: Limiting the energy supply for cancer cell growth and survival.
- Increased oxidative stress: Shifting the metabolic balance and making cells more vulnerable.
- Impaired biosynthesis: Glycolytic intermediates are essential for the synthesis of nucleotides, amino acids, and lipids.
- Inhibition of DNA repair: PFKFB3 has a non-canonical role in the nucleus, where it participates in homologous recombination repair of DNA double-strand breaks. **KAN0438757** impairs the recruitment of essential repair proteins to sites of DNA damage.[\[6\]](#)
- Activation of the Nrf2/HO-1 pathway: In some contexts, **KAN0438757** has been shown to activate this pathway, which is involved in the cellular response to oxidative stress.[\[8\]](#)[\[9\]](#)

Data Presentation

Table 1: In Vitro Effects of **KAN0438757** on Colorectal Cancer (CRC) Cells

Cell Line	Assay	Concentration	Effect	Reference
HCT-116	xCELLigence	1-30 μ M	Concentration-dependent reduction in cell proliferation	[1]
HT-29	xCELLigence	1-30 μ M	Concentration-dependent reduction in cell proliferation	[1]
HCT-116	CellTiter-Blue	1-30 μ M	Reduced cell viability at 48h	[3]
HT-29	CellTiter-Blue	1-30 μ M	Reduced cell viability at 48h	[3]
HCT-116	LDH Assay	1-30 μ M	Increased cell death at 48h	[3]
HT-29	LDH Assay	1-30 μ M	Increased cell death at 48h	[3]
HCT-116	Migration Assay	1-30 μ M	Significant reduction in cell migration	[1]
HT-29	Migration Assay	1-30 μ M	Significant reduction in cell migration	[1]
HCT-116	Invasion Assay	1-30 μ M	Significant reduction in cell invasion	[1]
HT-29	Invasion Assay	1-30 μ M	Significant reduction in cell invasion	[1]

Table 2: Effects of KAN0438757 on Patient-Derived Organoids (PDOs)

Organoid Type	Treatment	Duration	Observation	Reference
Colorectal Cancer PDOs	30 μ M KAN0438757	24h	Significant reduction in organoid size and growth	[7]
Normal Colon Organoids	30 μ M KAN0438757	24h	No significant effect on organoid size or growth	[7]

Experimental Protocols

Protocol 1: Patient-Derived Organoid (PDO) Culture

This protocol is a generalized procedure for establishing and maintaining PDOs, which can be adapted for various tumor types. For specific cancer types, optimization of media components may be required.

Materials:

- Fresh tumor tissue from biopsy or resection
- Advanced DMEM/F12
- HEPES buffer
- GlutaMAX
- Penicillin-Streptomycin
- B27 supplement
- N2 supplement

- N-acetylcysteine
- Human Epidermal Growth Factor (EGF)
- Noggin
- R-spondin-1
- CHIR99021
- Y-27632 (ROCK inhibitor)
- Matrigel or other basement membrane extract (BME)
- Collagenase Type IV
- Dispase
- Trypsin-EDTA
- Fetal Bovine Serum (FBS)

Procedure:

- Tissue Processing:
 - Wash the fresh tumor tissue with ice-cold PBS containing antibiotics.
 - Mince the tissue into small fragments (1-2 mm) using sterile scalpels.
 - Digest the tissue fragments with a solution containing Collagenase and Dispase for 30-60 minutes at 37°C with gentle agitation.
 - Neutralize the digestion with media containing FBS.
 - Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
 - Centrifuge the cell suspension and wash the pellet with PBS.

- Organoid Seeding:
 - Resuspend the cell pellet in a small volume of ice-cold Matrigel.
 - Dispense 50 μ L droplets of the Matrigel-cell suspension into the center of pre-warmed 24-well plates.
 - Polymerize the Matrigel domes by incubating the plate at 37°C for 15-20 minutes.
 - Carefully add 500 μ L of complete organoid growth medium to each well. The medium should contain essential growth factors such as EGF, Noggin, and R-spondin-1. For the initial plating, include the ROCK inhibitor Y-27632 to improve cell survival.
- Organoid Maintenance:
 - Culture the organoids at 37°C in a 5% CO₂ incubator.
 - Change the medium every 2-3 days.
 - Monitor organoid growth using a bright-field microscope.
- Organoid Passaging:
 - When organoids become large and the lumen darkens, they are ready for passaging.
 - Mechanically disrupt the Matrigel domes and collect the organoids.
 - Dissociate the organoids into smaller fragments using Trypsin-EDTA or by mechanical disruption.
 - Wash the organoid fragments and re-seed them in fresh Matrigel as described in step 2.

Protocol 2: KAN0438757 Treatment of Patient-Derived Organoids

Materials:

- Established patient-derived organoid cultures

- **KAN0438757** (stock solution in DMSO)
- Complete organoid growth medium
- Multi-well plates (24- or 96-well)
- Cell viability assay reagent (e.g., CellTiter-Glo® 3D)

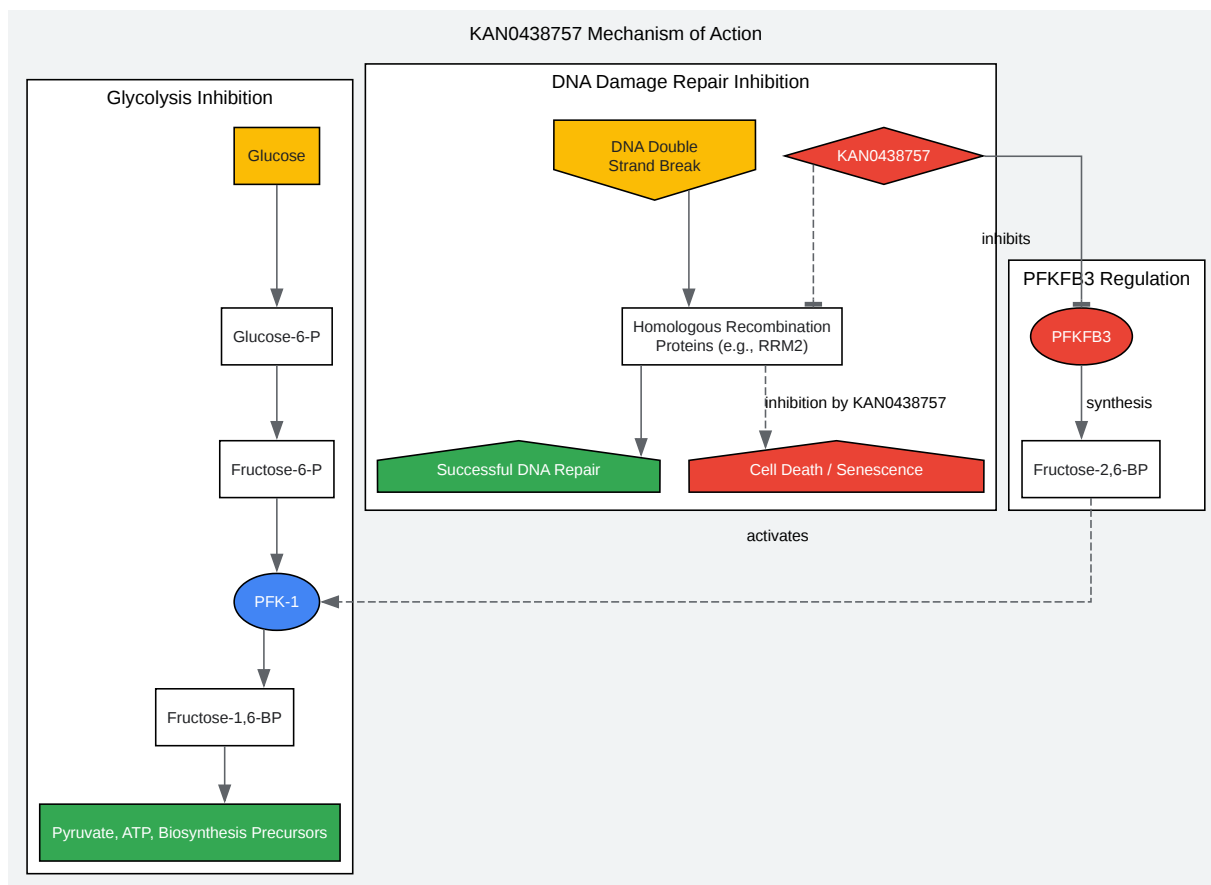
Procedure:

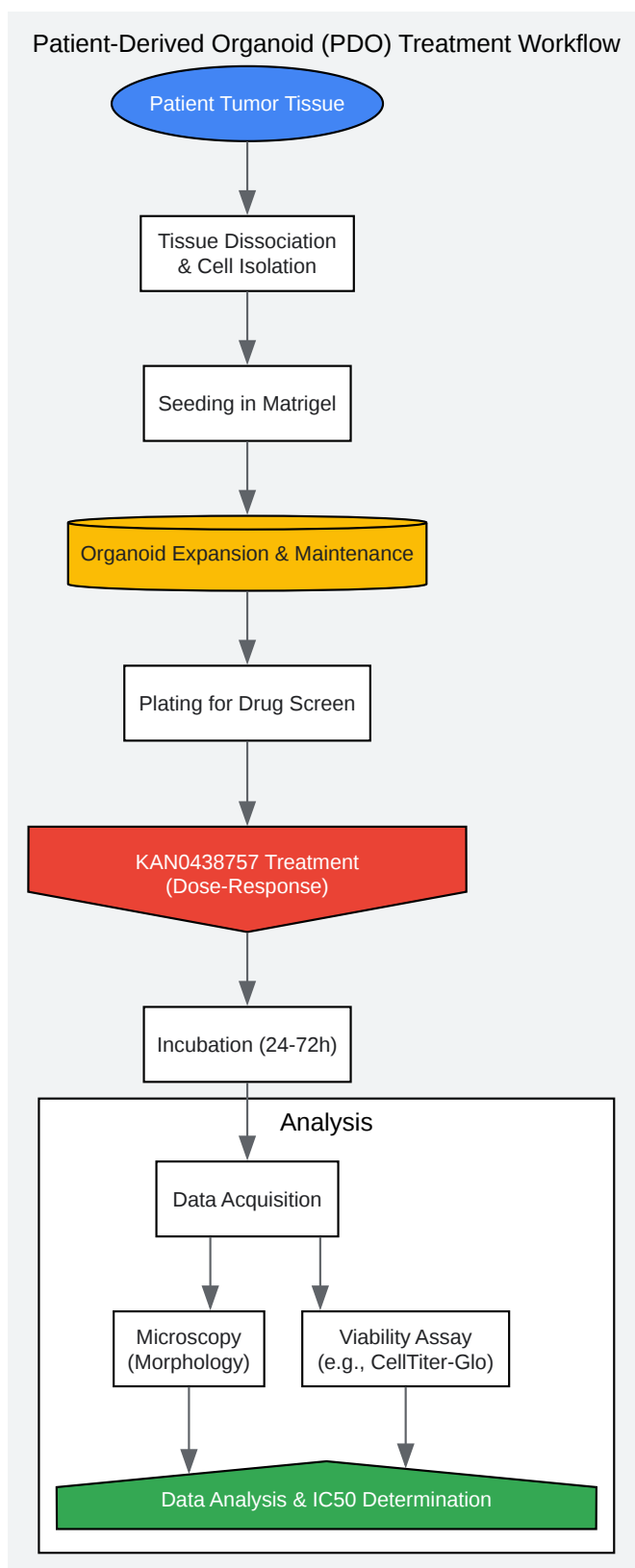
- Organoid Plating for Drug Screening:
 - Passage and dissociate organoids into small, uniform fragments.
 - Count the organoid fragments and plate a consistent number in Matrigel domes in a multi-well plate suitable for your assay (e.g., 96-well plate).
 - Allow the organoids to recover and reform for 24-48 hours before treatment.
- **KAN0438757** Preparation and Treatment:
 - Prepare a serial dilution of **KAN0438757** in complete organoid growth medium to achieve the desired final concentrations (e.g., 1 μ M to 50 μ M). Include a DMSO vehicle control.
 - Carefully remove the existing medium from the organoid cultures.
 - Add the medium containing the different concentrations of **KAN0438757** or the vehicle control to the respective wells.
- Incubation:
 - Incubate the treated organoids for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
- Assessing Treatment Efficacy:
 - Morphological Analysis: Observe changes in organoid morphology, such as size reduction, loss of budding structures, and increased cell death (darkening of the lumen), using a

bright-field microscope. Capture images for documentation.

- Viability Assay: Quantify cell viability using a 3D cell viability assay like CellTiter-Glo® 3D, which measures ATP levels. Follow the manufacturer's instructions for the assay.
- Data Analysis: Normalize the viability data to the vehicle control and plot dose-response curves to determine the IC50 value of **KAN0438757** for each PDO line.

Visualizations





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